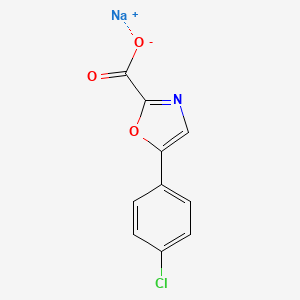
Sodium 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate
Vue d'ensemble
Description
The compound seems to be a derivative of oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . Oxadiazole derivatives are known to exhibit a wide range of biological applications .
Synthesis Analysis
While specific synthesis information for “Sodium 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate” was not found, a related compound, 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine, was synthesized from a reaction with cyanogen bromide (CNBr) in methanol .Molecular Structure Analysis
Oxadiazole derivatives typically exhibit C–H…N intermolecular interactions and are often stabilized by π–π interactions between the oxadiazole and phenyl rings .Applications De Recherche Scientifique
Synthesis and Molecular Interactions
Synthesis of N,N′‐Bis(4‐methyloxazol‐5‐yl)urea as a Key Building Block : Sodium 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate is involved in the synthesis of key compounds like N,N′‐bis(4‐methyloxazol‐5‐yl)urea, which serves as a building block for potentially improved bronchodilators (Ray & Ghosh, 1999).
Molecular Structure Analysis : This compound has been studied for its molecular structure, particularly in examining the dihedral angles and coordination of sodium cations, providing insights into its chemical behavior (El‐Hiti et al., 2018).
Recyclization Processes : It is also used in recyclization processes, particularly in the transformation of acylamino(chloro)acetophenones into various 1,3-oxazole derivatives, expanding its applicability in chemical synthesis (Balia et al., 2007).
Anticancer and Antimicrobial Agent Synthesis : Research has been conducted on synthesizing and testing compounds derived from Sodium 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate for potential use as anticancer and antimicrobial agents (Katariya et al., 2021).
Novel Synthesis Pathways and Anticonvulsant Activity : This chemical is involved in the synthesis of novel compounds like 3-aminopyrroles and 5-amino 1,2-oxazoles, which have shown considerable anticonvulsant activity (Unverferth et al., 1998).
Biochemical and Pharmacological Research
Study of Fatty Acid Oxidation in Fibroblasts : Sodium 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate has been investigated for its effects on fatty acid oxidation in fibroblasts, offering insights into metabolic processes in peroxisomal diseases (Suzuki et al., 1991).
Impact on Metabolism and Myocardial Function : Its influence on metabolism and function in the myocardium, both under normal and underperfused conditions, has been a subject of study, aiding in understanding its potential therapeutic applications (Seitelberger et al., 1990).
Safety and Hazards
Propriétés
IUPAC Name |
sodium;5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3.Na/c11-7-3-1-6(2-4-7)8-5-12-9(15-8)10(13)14;/h1-5H,(H,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOUIZSZQBOQTE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(O2)C(=O)[O-])Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClNNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate | |
CAS RN |
1514835-57-4 | |
| Record name | sodium 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[(5-Bromofuran-2-yl)methyl]-3,3-difluoropyrrolidine](/img/structure/B1411754.png)


![4-Oxo-4-[(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]but-2-enoic acid](/img/structure/B1411759.png)




![(2Z)-4-[(4-Bromo-2,6-dimethylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1411768.png)
